molecular formula C9H11NO B186142 7-Methyl-2,3-dihydro-1-benzofuran-6-amine CAS No. 196091-47-1

7-Methyl-2,3-dihydro-1-benzofuran-6-amine

Cat. No. B186142
M. Wt: 149.19 g/mol
InChI Key: GLKDIFFQNOVPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3-dihydro-1-benzofuran-6-amine, also known as 6-APB, is a synthetic compound that belongs to the benzofuran class of drugs. It is a psychoactive substance that is known to produce euphoric and stimulant effects similar to MDMA, a popular recreational drug. However, 6-APB is not approved for medical use and is considered a controlled substance in many countries.

Mechanism Of Action

The exact mechanism of action of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine is not fully understood, but it is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a 5-HT2A receptor agonist. This means that it increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to a feeling of euphoria and increased energy. Additionally, the activation of 5-HT2A receptors is thought to contribute to the hallucinogenic effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine are similar to those of MDMA and other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration, muscle tension, and jaw clenching. Additionally, it can lead to changes in mood, perception, and thought processes, including hallucinations and altered states of consciousness.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Methyl-2,3-dihydro-1-benzofuran-6-amine in lab experiments include its ability to produce consistent and predictable effects on behavior and cognition, its relatively long half-life, and its availability as a research chemical. However, there are also limitations to its use, including the potential for abuse and addiction, the lack of clinical data on its safety and efficacy, and the legal and ethical considerations surrounding its use.

Future Directions

There are several future directions for research on 7-Methyl-2,3-dihydro-1-benzofuran-6-amine, including its potential therapeutic applications in the treatment of depression, anxiety, and PTSD, the development of safer and more effective analogs, and the exploration of its effects on brain function and behavior. Additionally, further research is needed to understand the long-term effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine involves a multi-step process that starts with the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to produce 3,4-methylenedioxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to yield 3,4-methylenedioxyphenyl-2-propanamine. Finally, the addition of a methyl group to the amine group using a reagent such as methyl iodide produces 7-methyl-2,3-dihydro-1-benzofuran-6-amine.

Scientific Research Applications

7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been studied extensively in the field of pharmacology and neuroscience due to its psychoactive effects. It has been used in animal models to investigate its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been used in studies exploring the role of the serotonin system in the brain and its effects on behavior and cognition.

properties

CAS RN

196091-47-1

Product Name

7-Methyl-2,3-dihydro-1-benzofuran-6-amine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C9H11NO/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3H,4-5,10H2,1H3

InChI Key

GLKDIFFQNOVPHO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCC2)N

Canonical SMILES

CC1=C(C=CC2=C1OCC2)N

synonyms

6-Benzofuranamine,2,3-dihydro-7-methyl-(9CI)

Origin of Product

United States

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